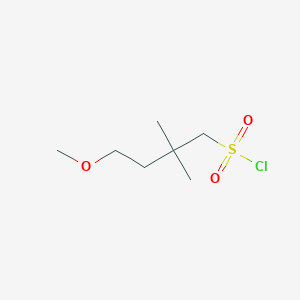

4-Methoxy-2,2-dimethylbutane-1-sulfonyl chloride

Description

4-Methoxy-2,2-dimethylbutane-1-sulfonyl chloride (CAS No. 2090680-50-3) is a sulfonyl chloride derivative characterized by a branched alkane backbone with a methoxy group at the 4-position and two methyl groups at the 2-position. Its molecular formula is C₇H₁₃ClO₃S, with a molecular weight of 214.71 g/mol . The compound’s structure combines steric hindrance (from the 2,2-dimethyl substituents) with polarizability due to the sulfonyl chloride (-SO₂Cl) and methoxy (-OCH₃) groups, influencing its reactivity and solubility in organic solvents.

Properties

IUPAC Name |

4-methoxy-2,2-dimethylbutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClO3S/c1-7(2,4-5-11-3)6-12(8,9)10/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBZNNSQMVTBAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCOC)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,2-dimethylbutane-1-sulfonyl chloride typically involves the reaction of 4-Methoxy-2,2-dimethylbutane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

4-Methoxy-2,2-dimethylbutane-1-sulfonic acid+Thionyl chloride→4-Methoxy-2,2-dimethylbutane-1-sulfonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: In an industrial setting, the production of 4-Methoxy-2,2-dimethylbutane-1-sulfonyl chloride may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving distillation or recrystallization steps to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2,2-dimethylbutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride or sulfonyl alcohol under specific conditions.

Oxidation: Although less common, the compound can undergo oxidation reactions to form sulfonic acids or sulfonyl peroxides.

Common Reagents and Conditions:

Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Major Products:

Sulfonamides: Formed by reaction with amines.

Sulfonates: Formed by reaction with alcohols.

Sulfonyl hydrides or alcohols: Formed by reduction.

Scientific Research Applications

4-Methoxy-2,2-dimethylbutane-1-sulfonyl chloride is utilized in various scientific research applications, including:

Organic Synthesis: Used as a reagent for introducing sulfonyl groups into organic molecules, which can modify the chemical and physical properties of the target compounds.

Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Material Science: Used in the preparation of sulfonated polymers and other materials with specific functional properties.

Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 4-Methoxy-2,2-dimethylbutane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions. The molecular targets and pathways involved are typically related to the formation of sulfonyl derivatives, which can exhibit various biological and chemical activities.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 4-Methoxy-2,2-dimethylbutane-1-sulfonyl chloride with analogous sulfonyl chlorides and related derivatives:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 4-Methoxy-2,2-dimethylbutane-1-sulfonyl chloride | 2090680-50-3 | C₇H₁₃ClO₃S | 214.71 | Branched alkyl chain with methoxy and dimethyl groups |

| Methanesulfonyl chloride | 124-63-0 | CH₃ClO₂S | 114.56 | Simple linear alkyl chain (-CH₃) |

| 4-((Tetrahydrofuran-2-yl)methoxy)butane-1-sulfonyl chloride | 1341811-65-1 | C₉H₁₇ClO₄S | 256.75 | Tetrahydrofuran-derived ether substituent |

| 4-Methylsulfonylbenzyl bromide | 53606-06-7 | C₈H₉BrO₂S | 249.12 | Aromatic ring with sulfonyl and bromine |

Key Observations :

- Steric Effects : The 2,2-dimethyl groups in the target compound introduce significant steric hindrance compared to linear analogs like methanesulfonyl chloride. This reduces nucleophilic substitution reactivity but enhances stability in storage .

- Comparison with Aromatic Derivatives : Unlike 4-methylsulfonylbenzyl bromide (aromatic backbone), the aliphatic structure of the target compound reduces conjugation effects, leading to distinct electronic properties and reaction pathways .

Spectroscopic Differentiation

While direct spectral data for 4-Methoxy-2,2-dimethylbutane-1-sulfonyl chloride is unavailable, analogous studies on pyridine and pyrimidine derivatives highlight the impact of substituents on absorption spectra. For instance, 4-methoxy-2:6-dimethylpyridine exhibits distinct UV-Vis absorption compared to trimethylpyridones due to electronic effects of the methoxy group . This suggests that the methoxy and dimethyl groups in the target compound would similarly influence its spectroscopic profile.

Biological Activity

4-Methoxy-2,2-dimethylbutane-1-sulfonyl chloride (CAS No. 2090680-50-3) is a sulfonyl chloride compound used primarily in organic synthesis and medicinal chemistry. Its biological activity is of significant interest due to its potential applications in drug development and material science. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

4-Methoxy-2,2-dimethylbutane-1-sulfonyl chloride is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅ClO₂S |

| Molecular Weight | 194.72 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Not available |

| Density | Not available |

Synthesis

The synthesis of 4-Methoxy-2,2-dimethylbutane-1-sulfonyl chloride typically involves the reaction of 4-Methoxy-2,2-dimethylbutane-1-sulfonic acid with thionyl chloride (SOCl₂) under anhydrous conditions to prevent hydrolysis. The general reaction can be summarized as follows:

The biological activity of 4-Methoxy-2,2-dimethylbutane-1-sulfonyl chloride is largely attributed to its sulfonyl chloride group, which is highly electrophilic and reactive towards nucleophiles. This reactivity allows it to form sulfonamides and other derivatives that may exhibit various biological activities. The compound's mechanism of action involves:

- Nucleophilic Substitution : The sulfonyl chloride group reacts with nucleophiles, leading to the formation of biologically active sulfonamides.

- Enzyme Inhibition : Compounds derived from sulfonyl chlorides have been shown to inhibit specific enzymes, which can affect metabolic pathways in cells.

Biological Studies

Research has indicated that derivatives of sulfonyl chlorides exhibit a range of biological activities including:

- Antimicrobial Activity : Sulfonamide derivatives have demonstrated effectiveness against various bacterial strains.

- Anticancer Properties : Studies have explored the potential of sulfonyl compounds in inhibiting cancer cell proliferation.

For instance, a study on related compounds demonstrated significant cytotoxic effects against cancer cell lines using MTT assays, indicating potential therapeutic applications in oncology .

Case Studies

Several studies have investigated the biological implications of sulfonyl chlorides similar to 4-Methoxy-2,2-dimethylbutane-1-sulfonyl chloride:

- Antibacterial Activity : A series of experiments showed that sulfonamide derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) highlighted the importance of the sulfonyl group for maintaining biological activity .

- Cytotoxicity Assays : In vitro studies assessed the cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that modifications on the sulfonamide structure could enhance or diminish cytotoxicity .

Comparison with Related Compounds

The biological activity of 4-Methoxy-2,2-dimethylbutane-1-sulfonyl chloride can be compared with other sulfonyl compounds:

| Compound | Activity Type | Remarks |

|---|---|---|

| Methanesulfonyl chloride | Antibacterial | Simple structure; high reactivity |

| 4-Methoxybenzenesulfonyl chloride | Anticancer | Exhibits selective cytotoxicity |

| 2,2-Dimethylpropane-1-sulfonyl chloride | Enzyme inhibition | Less potent than methanesulfonyl derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.